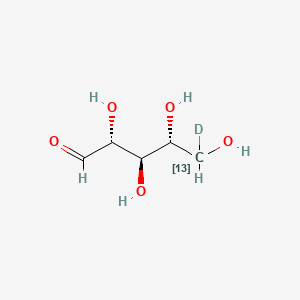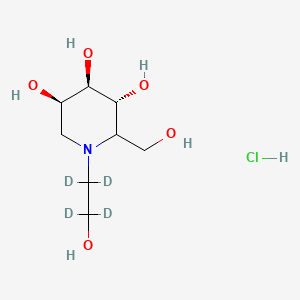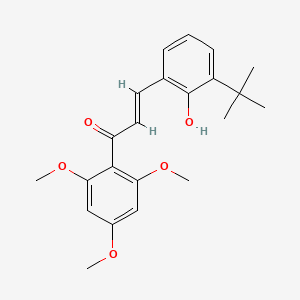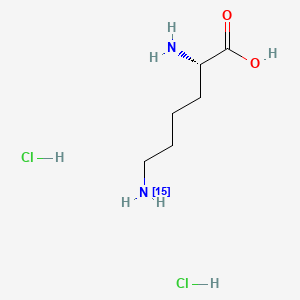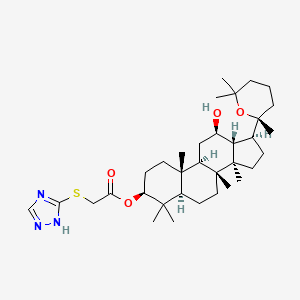
Apoptosis inducer 9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apoptosis Inducer 9 is a compound known for its ability to induce programmed cell death, or apoptosis, in various cell types. This compound has garnered significant attention in scientific research due to its potential applications in cancer therapy and other medical fields. Apoptosis is a crucial process in maintaining cellular homeostasis and eliminating damaged or unwanted cells, making compounds like this compound valuable tools in biomedical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Apoptosis Inducer 9 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis may include organic solvents, catalysts, and specific reactants tailored to the compound’s chemical structure.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher efficiency and cost-effectiveness. This process often requires stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Apoptosis Inducer 9 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: In these reactions, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Apoptosis Inducer 9 has a wide range of applications in scientific research, including:
Biology: Employed in cell culture experiments to induce apoptosis and study cellular responses.
Medicine: Investigated for its potential in cancer therapy, where inducing apoptosis in cancer cells can help eliminate tumors.
Industry: Utilized in the development of new drugs and therapeutic agents targeting apoptosis pathways.
Mecanismo De Acción
The mechanism of action of Apoptosis Inducer 9 involves its interaction with specific molecular targets and pathways that regulate apoptosis. This compound can activate caspases, a family of proteases that play a central role in the execution of apoptosis. By triggering the activation of these enzymes, this compound initiates a cascade of events leading to cell death. The compound may also interact with other proteins and signaling pathways involved in apoptosis regulation.
Comparación Con Compuestos Similares
Caspase Activators: Compounds that directly activate caspases, similar to Apoptosis Inducer 9.
Pro-apoptotic Agents: Molecules that promote apoptosis through various mechanisms, including mitochondrial disruption and death receptor activation.
Uniqueness: this compound is unique in its specific mechanism of action and its ability to selectively induce apoptosis in targeted cells. This selectivity makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other apoptosis-inducing compounds.
Propiedades
Fórmula molecular |
C34H55N3O4S |
|---|---|
Peso molecular |
601.9 g/mol |
Nombre IUPAC |
[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetate |
InChI |
InChI=1S/C34H55N3O4S/c1-29(2)13-9-14-34(8,41-29)21-10-16-33(7)27(21)22(38)18-24-31(5)15-12-25(30(3,4)23(31)11-17-32(24,33)6)40-26(39)19-42-28-35-20-36-37-28/h20-25,27,38H,9-19H2,1-8H3,(H,35,36,37)/t21-,22+,23-,24+,25-,27-,31-,32+,33+,34+/m0/s1 |
Clave InChI |
BQKBVOVTODBTCP-PZFAUQBASA-N |
SMILES isomérico |
C[C@@]1(CCCC(O1)(C)C)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)CSC6=NC=NN6)C)C)O)C |
SMILES canónico |
CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CCC5C4(CCC(C5(C)C)OC(=O)CSC6=NC=NN6)C)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[10-(Dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]terephthalic acid](/img/structure/B12411902.png)
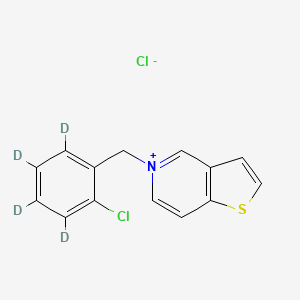
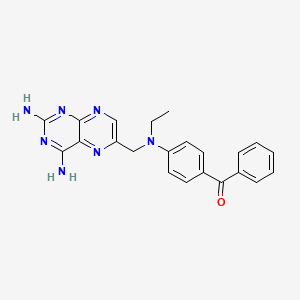

![N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7](/img/structure/B12411919.png)



